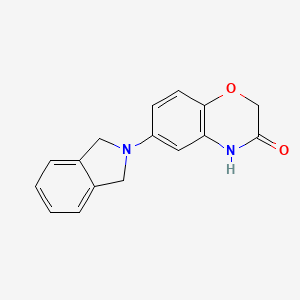

6-(1,3-dihydro-2H-isoindol-2-yl)-2H-1,4-benzoxazin-3(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “6-(1,3-dihydro-2H-isoindol-2-yl)-2H-1,4-benzoxazin-3(4H)-one” is a novel melatonin receptor ligand . It has been synthesized and evaluated for its pharmacological properties . The isoindoline analogue of this compound displays high MT2 binding affinity and high selectivity towards the MT2 subtype .

Synthesis Analysis

The synthesis of this compound involves the 2-substitution of melatonin with (indol-1-yl)methyl, (isoindolin-2-yl)methyl, and (tetrahydroiso-quinolin-2-yl)methyl groups . The synthesis process has been reported in several studies .Scientific Research Applications

Agricultural Applications

Allelochemical Properties and Herbicidal Activity

Benzoxazinones, including derivatives similar to the specified compound, have been studied for their allelopathic properties, which are the chemical interactions between plants that can inhibit the growth of competing plant species. These compounds have shown potential as natural herbicide models due to their phytotoxic, antifungal, antimicrobial, and antifeedant effects. The degradation products of benzoxazinones also play a significant role in the ecological behavior of plants, contributing to chemical defense mechanisms (Macias et al., 2009). Further, specific benzoxazinone derivatives exhibit herbicidal activity, inhibiting protoporphyrinogen oxidase, a key enzyme in chlorophyll synthesis, indicating their potential utility in developing new herbicides (Huang et al., 2005).

Material Science Applications

High-Performance Thermosets

Novel benzoxazine monomers containing allyl groups, derived from benzoxazinone structures, have been synthesized and utilized to produce thermosets with excellent thermomechanical properties. These materials exhibit higher glass transition temperatures and improved thermal stability, making them suitable for advanced engineering applications (Agag & Takeichi, 2003).

Pharmacological Applications

Development of Pharmaceuticals

Benzoxazinones and their derivatives have been employed in pharmaceutical development due to their bioactive properties. The structural versatility and relative chemical simplicity of the benzoxazinone skeleton make it a promising source for the development of new drugs. Their applications include serving as leads for the development of nonsteroidal progesterone receptor antagonists, highlighting their potential in therapeutic interventions (Zhang et al., 2002).

Environmental and Ecological Research

Detoxification and Ecological Interactions

Research on benzoxazinones has expanded to include their environmental impact, particularly how they influence the ecological interactions between species. Studies on Arabidopsis seedlings exposed to benzoxazinones have provided insights into plant detoxification mechanisms and the transcriptional responses to these allelochemicals, offering a deeper understanding of plant resilience and adaptation to chemical stressors (Baerson et al., 2005).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with themelatonin receptor MT2 . The MT2 receptor plays a crucial role in regulating circadian rhythms and sleep-wake cycles.

Mode of Action

Related compounds have been shown to act asantagonists at the MT2 receptor . This means they bind to the receptor and block its activation, preventing the downstream effects of receptor activation.

properties

IUPAC Name |

6-(1,3-dihydroisoindol-2-yl)-4H-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c19-16-10-20-15-6-5-13(7-14(15)17-16)18-8-11-3-1-2-4-12(11)9-18/h1-7H,8-10H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNENGVUFQSTIIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CN1C3=CC4=C(C=C3)OCC(=O)N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)ethanone](/img/structure/B2849938.png)

![4-chloro-N-(5-methyl-2-oxo-2H-pyrano[3,2-c]pyridin-3-yl)benzenecarboxamide](/img/structure/B2849940.png)

![3-(2-chlorophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2849944.png)

![4-[2-(4-bromophenoxy)acetyl]-5-(4-bromophenyl)-3H-1,3,4-thiadiazin-2-one](/img/structure/B2849946.png)

![9-(2,3-dimethoxyphenyl)-2-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2849947.png)

![2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2849951.png)